molecular formula C11H12OS B13039593 8-Ethyl-2H,3H-benzo[E]thiin-4-one

8-Ethyl-2H,3H-benzo[E]thiin-4-one

Cat. No.: B13039593
M. Wt: 192.28 g/mol
InChI Key: PENLQXAPDZGOGD-UHFFFAOYSA-N
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Description

8-Ethyl-2H,3H-benzo[E]thiin-4-one (CAS 99865-02-8) is a sulfur-containing heterocyclic compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol . This benzo[E]thiin-4-one derivative is part of a class of thiinones, which are six-membered rings containing a sulfur atom, and their benzologues are of significant interest in medicinal chemistry research . Compounds within this structural family have been investigated as key intermediates in the synthesis of novel pharmacologically active agents. Related benzothiazinone scaffolds, which share a similar fused ring system, have demonstrated notable biological activity in scientific studies, including serving as acetylcholinesterase (AChE) inhibitors . Such inhibitors are a promising approach in neurodegenerative disease research, for example, in investigating treatments for Alzheimer's disease, as they prevent the degradation of the acetylcholine neurotransmitter . The 8-ethyl derivative is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a building block for developing new heterocyclic systems or for probing structure-activity relationships in biological screening.

Properties

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

8-ethyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C11H12OS/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5H,2,6-7H2,1H3

InChI Key

PENLQXAPDZGOGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)CCS2

Origin of Product

United States

Preparation Methods

The synthesis of 8-Ethyl-2H,3H-benzo[E]thiin-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .

Chemical Reactions Analysis

8-Ethyl-2H,3H-benzo[E]thiin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Ethyl-2H,3H-benzo[E]thiin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Ethyl-2H,3H-benzo[E]thiin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 8-Ethyl-2H,3H-benzo[E]thiin-4-one with structurally analogous compounds in terms of chemical structure , physical properties , reactivity , and applications .

Table 1: Structural and Elemental Analysis Comparison

Compound Name Molecular Formula Substituents/Modifications Calculated Elemental Analysis (C, H, N, S) Key References
8-Ethyl-2H,3H-benzo[E]thiin-4-one C₁₁H₁₀OS Ethyl (C8), ketone (C4) Not explicitly reported
6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) C₁₅H₁₂O₂S Methoxy (C6), phenyl (C2) C: 70.29%; H: 4.72% (Calcd)
4-Methyl-4H-benzo[1,4]oxazine-3-thione C₉H₉NOS Methyl (N4), thione (C3) Not explicitly reported
3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) C₁₃H₈N₂OS Phenyl (C2), fused pyrimidinone IC₅₀ (TNKS1): 21 nM; TNKS2: 29 nM

Key Observations:

Structural Variations: The ethyl group in 8-Ethyl-2H,3H-benzo[E]thiin-4-one introduces steric bulk compared to smaller substituents like methoxy (4a) or methyl groups (4-Methyl-4H-benzo[1,4]oxazine-3-thione). This may reduce solubility in polar solvents . Fused systems like 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one (61) exhibit enhanced aromaticity and planar rigidity, favoring interactions with biological targets (e.g., TNKS enzymes) .

Reactivity and Stability :

  • Benzoxathiins (e.g., 4a) undergo electrophilic substitution at the sulfur atom, while benzothiines like the target compound may exhibit ketone-specific reactivity (e.g., nucleophilic additions) .
  • Thione derivatives (e.g., 4-Methyl-4H-benzo[1,4]oxazine-3-thione) show higher sulfur nucleophilicity due to the thione group, enabling metal coordination or oxidation reactions .

Applications: Pharmacological Potential: Compound 61 (a benzothienopyrimidinone) demonstrates nanomolar inhibition of TNKS enzymes, suggesting that sulfur-heterocyclic frameworks are viable for drug discovery. The target compound’s lack of reported bioactivity contrasts with this . Safety Profile: The target compound’s hazards (H315, H319) are more severe than those of benzoxathiins like 4a, which lack explicit acute toxicity data in the evidence .

Table 2: Hazard Comparison

Compound Health Hazards Handling Precautions
8-Ethyl-2H,3H-benzo[E]thiin-4-one H315 (skin irritation), H319 (eye damage) P210 (avoid heat), P332+P313 (skin)
Benzoxathiin derivatives (e.g., 4a) No explicit hazard data reported Standard lab precautions
3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-one Not reported Assumed low acute toxicity

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